molecular formula C18H25NO5 B1400346 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid CAS No. 1035270-79-1

4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid

Cat. No. B1400346
M. Wt: 335.4 g/mol
InChI Key: GJBCSISMQKZUQQ-UHFFFAOYSA-N
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Description

“4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Molecular Structure Analysis

The molecular formula of this compound is C17H23NO5 . The InChI string representation of its structure is InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-8-14(9-11-18)22-13-6-4-12(5-7-13)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) . This provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 321.4 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : This compound is a crucial intermediate in the synthesis of vandetanib, a medication used for certain types of cancer. The synthesis process has been optimized to increase yield and purity (Zhuang Wei et al., 2010).
  • Asymmetric Synthesis : Enantiomerically pure derivatives of this compound have been synthesized, demonstrating its utility in producing novel, conformationally constrained D-lysine analogues (Pablo Etayo et al., 2008).
  • Crystal Structure Analysis : The crystal structure of similar compounds has been determined, providing insights into their molecular conformation and potential interactions (Md. Serajul Haque Faizi et al., 2016).

Biological and Pharmacological Research

  • Antimicrobial Activity : Derivatives of benzoic acid, closely related to this compound, have been isolated from Piper species and tested for antimicrobial activities (R. B. Scodro et al., 2015).
  • Insecticidal Properties : Compounds synthesized from related benzoic acid derivatives have shown insecticidal activity, highlighting potential applications in pest control (M. Nair et al., 1986).

Materials Science and Chemistry

  • Catalysis and Organic Reactions : The compound and its derivatives have been used in various organic synthesis processes, showcasing their role in facilitating chemical reactions (J. Magano et al., 2014).
  • Luminescent Properties in Lanthanide Coordination Compounds : Derivatives of this compound have been studied for their effect on the luminescent properties of lanthanide coordination compounds (S. Sivakumar et al., 2010).

Safety And Hazards

The compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It’s recommended to avoid release to the environment and take precautionary measures against skin and eye irritation .

properties

IUPAC Name

4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-8-13(9-11-19)12-23-15-6-4-14(5-7-15)16(20)21/h4-7,13H,8-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBCSISMQKZUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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